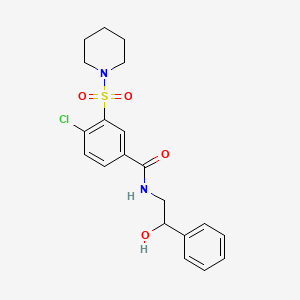

4-chloro-N-(2-hydroxy-2-phenylethyl)-3-(piperidin-1-ylsulfonyl)benzamide

Description

4-Chloro-N-(2-hydroxy-2-phenylethyl)-3-(piperidin-1-ylsulfonyl)benzamide is a benzamide derivative featuring a chloro substituent at the 4-position, a piperidinylsulfonyl group at the 3-position, and a 2-hydroxy-2-phenylethyl moiety attached to the amide nitrogen. This compound is structurally characterized by its hybrid pharmacophore, combining sulfonamide and benzamide functionalities, which are often associated with diverse biological activities such as enzyme inhibition, anticancer, or antimicrobial effects .

Properties

IUPAC Name |

4-chloro-N-(2-hydroxy-2-phenylethyl)-3-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O4S/c21-17-10-9-16(13-19(17)28(26,27)23-11-5-2-6-12-23)20(25)22-14-18(24)15-7-3-1-4-8-15/h1,3-4,7-10,13,18,24H,2,5-6,11-12,14H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDUASWMZFYBRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC(C3=CC=CC=C3)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the chlorination of the benzene ring, followed by the introduction of the piperidinylsulfonyl group. The hydroxy-phenylethyl group is then added through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. The process involves the use of catalysts and solvents to facilitate the reactions and purification steps to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Utilizing nucleophiles like sodium hydroxide (NaOH) or amines in substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted benzamides.

Scientific Research Applications

This compound has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic properties, such as anti-inflammatory and analgesic effects.

Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes or receptors in biological systems.

Pathways Involved: The compound could modulate signaling pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Compound SGK-274 (4-Chloro-N-(2-Methyl-2,3-Dihydro-1H-Indole-1-Yl)-3-({[3-Ethyl-4-Oxo-1,3-Thiazolidin-2-Ylidene]Amino}Sulfonyl)Benzamide)

- Structural Features: Replaces the 2-hydroxy-2-phenylethyl group with a 2-methyl-2,3-dihydroindole moiety and introduces a thiazolidinone ring via sulfonamide linkage.

- Synthesis & Properties : Yield (43%), m.p. 216–220°C, Rf = 1.00. Demonstrated pro-apoptotic activity in cancer cell lines .

- Comparison: The thiazolidinone-sulfonamide hybrid enhances cytotoxicity compared to simpler sulfonamide derivatives. The absence of a hydroxy-phenylethyl group may reduce solubility but improve membrane permeability .

Indapamide (3-Aminosulfonyl-4-Chloro-N-(2,3-Dihydro-2-Methyl-1H-Indol-1-Yl)Benzamide)

- Structural Features : Retains the 4-chloro-3-sulfonamide benzamide core but substitutes the hydroxy-phenylethyl group with a dihydroindole moiety.

- Pharmacology : Clinically used as a diuretic and antihypertensive agent. Binds to renal carbonic anhydrase and inhibits sodium reabsorption .

- Comparison : The dihydroindole group in indapamide confers specificity for renal targets, whereas the hydroxy-phenylethyl group in the target compound may favor central nervous system (CNS) penetration due to increased hydrophilicity .

Metal-Complexing Benzamide Derivatives

4-Chloro-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-Ylcarbamothioyl)Benzamide (CAP)

- Structural Features : Incorporates a pyrazolylcarbamothioyl group instead of the sulfonamide-piperidine moiety.

- Applications : Forms stable metal complexes (e.g., Co(II), Ni(II)) with enhanced antimicrobial activity compared to the parent ligand .

- Comparison : The carbamothioyl group enables metal chelation, a property absent in the target compound. This highlights the trade-off between metal-binding capacity and sulfonamide-mediated enzyme inhibition .

Thiazolidinone-Linked Benzamides

4-Chloro-N-(4-Oxo-3-Phenyl-1,3-Thiazolidin-2-Ylidene)Benzamide

- Structural Features: Substitutes the piperidinylsulfonyl group with a thiazolidinone ring.

- Properties : Exhibits antimicrobial activity against Gram-positive bacteria, with IC₅₀ values comparable to fluconazole .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.